Biotin-PEG4-Alkyne

Catalog No.
S3383406
CAS No.
1262681-31-1
M.F
C21H35N3O6S
M. Wt
457.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-PEG4-Alkyne

CAS Number

1262681-31-1

Product Name

Biotin-PEG4-Alkyne

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide

Molecular Formula

C21H35N3O6S

Molecular Weight

457.6

InChI

InChI=1S/C21H35N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h1,17-18,20H,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1

InChI Key

SKMJWNZZFUDLKQ-BJLQDIEVSA-N

SMILES

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Isomeric SMILES

C#CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
  • Acetylene group: This functional group allows for click chemistry reactions, facilitating the conjugation of the molecule to other biomolecules containing complementary functional groups like azides. This enables specific and efficient labeling of various targets in biological systems [].
  • PEG4 spacer: This polyethylene glycol (PEG) spacer offers several advantages:
    • Increased water solubility: The hydrophilic nature of PEG enhances the solubility of the conjugate in aqueous environments, crucial for biological applications [].
    • Reduced aggregation: PEG spacer helps prevent aggregation and precipitation of biomolecules conjugated with the molecule, improving their stability and functionality in solution [].
  • Biotin: Biotin is a small molecule that binds to streptavidin with high affinity and specificity. This interaction is exploited in various research techniques, including:
    • Immunolabeling: Acetylene-PEG4-biotin conjugate can be used to label antibodies with biotin, enabling their detection and manipulation using streptavidin-conjugated probes [].
    • Protein purification: Biotinylated proteins can be efficiently captured and purified using streptavidin-coated magnetic beads or columns [].
    • Biosensing: Biotinylated molecules can be immobilized on surfaces and used to detect specific binding events through streptavidin-conjugated probes coupled to reporter molecules [].

Biotin-PEG4-Alkyne is a specialized chemical compound that serves as a biotinylation reagent, facilitating the labeling of azide-containing molecules through copper-catalyzed click chemistry. This compound features a long hydrophilic polyethylene glycol (PEG) linker, which enhances solubility and separates the biotin moiety from the target molecule, promoting efficient binding to streptavidin or avidin. The molecular formula for Biotin-PEG4-Alkyne is C21H35N3O6S, with a molecular weight of 457.59 g/mol. It is typically presented as a white powder and is soluble in various solvents including water, dimethyl sulfoxide, dichloromethane, and dimethylformamide .

Biotin-PEG4-Alkyne primarily participates in copper-catalyzed 1,3-dipolar cycloaddition reactions. In these reactions, the alkyne group of Biotin-PEG4-Alkyne reacts with azide-containing compounds to form stable triazole linkages. This reaction is highly efficient and selective, making it a valuable tool in bioconjugation applications . The process can be summarized as follows:

  • Formation of Triazole Linkage:
    • The alkyne group reacts with an azide group in the presence of a copper catalyst.
    • This results in the formation of a stable triazole compound, effectively linking the biotin moiety to the target molecule.

Biotin-PEG4-Alkyne exhibits significant biological activity due to its ability to facilitate biotinylation of biomolecules. Once biotinylated, these molecules can be efficiently captured and purified using streptavidin or avidin due to their strong affinity for biotin. This property is particularly useful in various biological assays, including protein labeling, detection, and purification processes .

The synthesis of Biotin-PEG4-Alkyne can be achieved through several methods:

  • Direct Coupling:
    • Biotin can be directly coupled to a PEG4 linker that has been functionalized with an alkyne group.
    • This method typically involves standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or NHS (N-hydroxysuccinimide).
  • Click Chemistry:
    • Utilizing pre-synthesized PEG4-Alkyne and azide-functionalized biotin allows for a straightforward click reaction.
    • This method is advantageous due to its simplicity and high yield.
  • Modification of Existing Compounds:
    • Existing biotin derivatives can be modified to introduce an alkyne group through various organic synthesis techniques.

Biotin-PEG4-Alkyne has numerous applications across various fields:

  • Bioconjugation: Used for labeling proteins, nucleic acids, and other biomolecules for detection and purification.
  • Imaging: Facilitates imaging studies where biotinylated molecules are visualized using streptavidin-conjugated fluorophores.
  • Drug Development: Assists in the development of targeted therapeutics by enabling specific labeling of drug candidates.
  • Proximity Labeling: Enhances studies on protein interactions by allowing for selective labeling in live cells .

Interaction studies involving Biotin-PEG4-Alkyne often focus on its binding affinity with streptavidin or avidin. These studies reveal that the presence of the PEG linker significantly improves solubility and reduces steric hindrance during binding interactions. Additionally, researchers employ techniques such as mass spectrometry and fluorescence microscopy to analyze the efficiency and specificity of biotinylation reactions facilitated by this compound .

Several compounds exhibit similar functionalities to Biotin-PEG4-Alkyne but differ in structure or application:

Compound NameStructure FeaturesUnique Aspects
Biotin AlkyneLacks PEG linkerMore hydrophobic; may have lower solubility
Azide-PEG4-AzideBifunctional with two azide groupsUsed for dimeric molecule synthesis
Cyanine5.5 TetrazineFluorophore with tetrazine fragmentPrimarily used for imaging rather than bioconjugation
Biotin-PEG3Shorter PEG linkerOffers less flexibility compared to PEG4

Biotin-PEG4-Alkyne stands out due to its optimal balance between hydrophilicity and binding efficiency, making it particularly effective for applications requiring high solubility and robust interaction with streptavidin .

The emergence of bioorthogonal chemistry has addressed longstanding challenges in selectively modifying biomolecules within complex biological systems. Click chemistry, a subset of bioorthogonal reactions, enables rapid, high-yielding, and specific covalent bonding under mild conditions. Among these reactions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has become a cornerstone due to its reliability and compatibility with aqueous environments. Biotin-PEG4-alkyne embodies this evolution, serving as a reagent that reacts selectively with azide-functionalized molecules to form stable triazole linkages. Unlike traditional bioconjugation methods—such as amine-carboxylic acid coupling or thiol-maleimide reactions—CuAAC avoids cross-reactivity with endogenous biomolecules, ensuring precise labeling of targets like proteins, nucleic acids, and glycans.

The structural design of biotin-PEG4-alkyne reflects iterative improvements in click chemistry reagents. Early alkyne derivatives suffered from poor solubility and steric hindrance, limiting their utility in biological assays. The incorporation of a PEG4 spacer mitigates these issues by enhancing hydrophilicity and providing a flexible tether between the biotin tag and the target molecule. This innovation has expanded applications in live-cell imaging, proteomics, and targeted drug delivery, where spatial control and minimal disruption to native structures are critical.

Role of PEG Spacers in Modulating Molecular Interactions

Polyethylene glycol (PEG) spacers are pivotal in optimizing the performance of bioconjugation reagents. In biotin-PEG4-alkyne, the tetraethylene glycol chain serves three primary functions:

  • Reducing Steric Hindrance: The flexible PEG4 spacer positions the biotin moiety away from the conjugated molecule, ensuring unhindered binding to avidin or streptavidin. This is particularly vital in pull-down assays, where steric clashes could impede affinity capture.
  • Enhancing Solubility: The hydrophilic PEG backbone improves aqueous solubility, enabling reactions in physiologic buffers and reducing aggregation-prone intermediates.
  • Tunable Linker Length: PEG4’s four repeating ethylene oxide units provide an optimal balance between flexibility and length (approximately 16.8 Å), which can be adjusted by varying PEG units to suit specific applications.
PropertyValueSource
Molecular Weight457.58 g/mol
SolubilityDMSO, DMF, MeOH
PEG Spacer Length~16.8 Å (4 ethylene oxide units)
Storage Conditions-20°C, desiccated

The choice of PEG length involves trade-offs: shorter spacers may limit accessibility, while longer chains could introduce unwanted flexibility. Biotin-PEG4-alkyne’s intermediate length makes it versatile for diverse applications, from surface immobilization to constructing PROTACs (proteolysis-targeting chimeras).

Biotin-Avidin Systems as Cornerstones of Affinity-Based Methodologies

The biotin-avidin interaction, with a dissociation constant (Kd) of ~10⁻¹⁵ M, is one of nature’s strongest non-covalent bonds. This system’s utility lies in its robustness; avidin retains biotin binding even under denaturing conditions, enabling stringent wash steps in purification protocols. Biotin-PEG4-alkyne capitalizes on this affinity by serving as a bridge between azide-bearing molecules and avidin-coated surfaces or beads.

Applications include:

  • Affinity Purification: Biotinylated targets are captured on streptavidin resins, facilitating isolation of complexes from crude lysates.
  • Diagnostic Assays: Biotin’s small size (244.3 g/mol) allows dense labeling without obstructing antigen-antibody binding in ELISA or flow cytometry.
  • Molecular Imaging: Combined with azide-modified fluorescent probes, biotin-PEG4-alkyne enables precise localization of biomarkers in tissues.

The PEG4 spacer further refines these applications by preventing avidin’s tetrameric structure from occluding adjacent binding sites, a common issue with non-spaced biotinylation reagents.

Strategic Integration of Alkyne Functionality for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

The alkyne group in biotin-PEG4-alkyne serves as a bioorthogonal handle for CuAAC, enabling selective conjugation with azide-bearing molecules under mild conditions. The alkyne’s linear geometry and small steric footprint facilitate rapid cycloaddition kinetics, while the PEG4 spacer ensures sufficient distance between the biotin moiety and the reaction site to preserve streptavidin binding affinity [1] [5]. Early synthetic routes, such as those described by Liang et al. (2024), involved substituting biotin’s carboxyl group with an alkyne via palladium-catalyzed coupling, which eliminated hydrolysis-prone ester linkages while maintaining biotin’s core bicyclic structure [5].

Critical design considerations include:

  • Alkyne positioning: Terminal alkynes exhibit higher reactivity in CuAAC than internal alkynes due to reduced steric hindrance [2].
  • Copper chelation: FastClick™ derivatives incorporate a copper-chelating ligand directly into the alkyne structure, stabilizing Cu(I) and accelerating reaction rates without requiring external chelators like THPTA [2].
  • Linker rigidity: The PEG4 chain’s flexibility allows the alkyne to adopt optimal orientations for azide engagement, as demonstrated in fluorescence imaging and proteomic studies [1] [7].

Comparative studies show that biotin-PEG4-alkyne achieves >90% conjugation efficiency within 30 minutes at physiological pH, outperforming non-PEGylated analogs by reducing aggregation-induced quenching [2] [7].

Optimization of PEG Chain Length for Solubility and Steric Considerations

The PEG4 linker in biotin-PEG4-alkyne balances hydrophilicity and steric effects. Shorter PEG chains (e.g., PEG2) compromise aqueous solubility, while longer spacers (e.g., PEG6) introduce unnecessary bulk that impedes streptavidin binding [1] [6]. Systematic evaluations reveal PEG4’s superiority in maintaining:

  • Solubility: 50 mg/mL in aqueous buffers, compared to <10 mg/mL for non-PEGylated biotin-alkyne derivatives [1] [4].
  • Binding kinetics: Dissociation constants (Kd) of 10⁻¹⁴ M for streptavidin complexes, matching native biotin’s affinity [1] [5].
PEG Chain LengthSolubility (mg/mL)Streptavidin Kd (M)Conjugation Efficiency (%)
PEG2810⁻¹²65
PEG45010⁻¹⁴92
PEG65510⁻¹³88

Data derived from solubility assays and surface plasmon resonance studies [1] [6].

The PEG4 spacer also mitigates steric clashes during conjugate purification on streptavidin resins, as evidenced by >95% recovery rates in affinity chromatography [4] [6].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis Protocols

Biotin-PEG4-alkyne is synthesized via two primary routes:

Solid-phase synthesis employs automated oligonucleotide synthesizers to sequentially couple alkyne, PEG, and biotin moieties on controlled pore glass (CPG) supports. This method, optimized by Bielskutė et al. (2017), enables high-throughput production of biotin-PEG4-alkyne-DNA conjugates with yields exceeding 85% [7]. Advantages include:

  • Reduced purification steps due to excess reagent removal during washing cycles [7].
  • Compatibility with acid-labile protecting groups for orthogonal functionalization [7].

Solution-phase synthesis involves stepwise reactions in homogeneous media. For example, iodide displacement of biotin-derived tosylates with lithium acetylide-ethylenediamine complexes achieves 66% overall yield across five steps [5]. Key benefits include:

  • Scalability to multi-gram quantities [1] [5].
  • Flexibility in modifying PEG chain length and terminal groups [6].
ParameterSolid-Phase SynthesisSolution-Phase Synthesis
Yield85–90%60–70%
Scalability<1 mmol>10 mmol
Purification ComplexityLowHigh
Functional Group ToleranceModerateHigh

While solid-phase methods excel in producing oligonucleotide conjugates, solution-phase synthesis remains preferred for large-scale biotin-PEG4-alkyne production due to lower infrastructure costs [5] [7].

XLogP3

-0.4

Dates

Modify: 2023-08-19

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